molecular formula C14H18N2S2 B5676484 5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclopentane]-4(3H)-thione

5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclopentane]-4(3H)-thione

Cat. No. B5676484
M. Wt: 278.4 g/mol
InChI Key: WSVRXWUQQCQTEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Spiro compounds such as this one can be synthesized through various methods. A general approach involves cyclocondensation reactions, which might include nucleophilic substitutions or Michael additions. Specific methodologies for the synthesis of related structures include the condensation of aminopyridines with ketones or aldehydes under certain conditions to form the corresponding spiro-fused heterocycles (Shi et al., 2010). Moreover, the efficient synthesis of related spiro compounds has been reported using catalytic methods and specific reagents to achieve the desired spiro-cyclic structure (Ismail et al., 2017).

Molecular Structure Analysis

The molecular structure of spiro compounds typically features two or more cyclic systems joined at a single atom. This spiro atom, usually a quaternary carbon, significantly influences the compound's overall geometry and electronic distribution. X-ray crystallography and spectroscopic methods (such as NMR) are commonly used to determine these structures in detail. For example, the structural analysis of related compounds can reveal how the spiro junction affects the planarity and conformation of the rings involved (Chen & Liu, 2019).

properties

IUPAC Name

spiro[1,3,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidine-2,1'-cyclopentane]-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2S2/c17-12-11-9-5-1-2-6-10(9)18-13(11)16-14(15-12)7-3-4-8-14/h16H,1-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVRXWUQQCQTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)NC4(CCCC4)NC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclopentane]-4(3H)-thione

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